molecular formula C8H10F3N3O2 B2658895 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid CAS No. 2247206-82-0

2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid

Cat. No. B2658895
M. Wt: 237.182
InChI Key: FORGATGITBPWSB-UHFFFAOYSA-N
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Description

2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid , also known by its chemical formula C9H11F3N2O2 , is a synthetic compound with intriguing properties. Let’s explore further.



Molecular Structure Analysis

The molecular structure of 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid reveals its key features:



  • Core Pyrazole Ring : The central pyrazole ring contains a methyl group at position 5 and an amino group at position 4.

  • Trifluoroethyl Side Chain : The trifluoroethyl group is attached to the pyrazole ring, imparting unique chemical properties.

  • Carboxylic Acid Functionality : The carboxylic acid group at the end of the molecule contributes to its acidity and potential reactivity.



Chemical Reactions Analysis

While specific reactions involving this compound are scarce in the literature, we can anticipate potential transformations:



  • Acid-Base Reactions : The carboxylic acid group can participate in acid-base reactions.

  • Substitution Reactions : The trifluoroethyl group may undergo substitution reactions.

  • Amidation Reactions : The amino group could react with other compounds to form amides.



Physical And Chemical Properties Analysis


  • Melting Point : The compound likely exhibits a specific melting point, which could vary based on crystalline form.

  • Solubility : Solubility in various solvents (e.g., water, organic solvents) impacts its practical applications.

  • Stability : Stability under different conditions (temperature, pH) is crucial for handling and storage.


Safety And Hazards

As with any chemical, safety precautions are essential:



  • Toxicity : Assess its toxicity profile through in vitro and in vivo studies.

  • Handling : Proper lab practices, protective equipment, and ventilation are necessary.

  • Environmental Impact : Consider its environmental fate and potential ecological effects.


Future Directions

Future research could focus on:



  • Biological Activity : Investigate its potential as a drug or probe.

  • Derivatives : Synthesize analogs to explore structure-activity relationships.

  • Applications : Explore its utility in materials science or catalysis.


properties

IUPAC Name

2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2/c1-5-6(12-3-7(15)16)2-13-14(5)4-8(9,10)11/h2,12H,3-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORGATGITBPWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(F)(F)F)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid

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